molecular formula C7H8ClN3O B12982175 4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidin-2-amine

4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidin-2-amine

Cat. No.: B12982175
M. Wt: 185.61 g/mol
InChI Key: YHXLJBKTWWITRO-UHFFFAOYSA-N
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Description

4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidin-2-amine is a heterocyclic compound that features a pyrano-pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-aminopyrimidine with a suitable aldehyde and a catalyst to form the pyrano ring. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrano-pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrano-pyrimidines .

Scientific Research Applications

4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical pathways in cancer cells, leading to cell death. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine
  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidin-2-amine is unique due to its specific structural features and the presence of a chlorine atom, which can be exploited for further functionalization. Its pyrano-pyrimidine core also provides a versatile scaffold for the development of new compounds with potential biological activities .

Properties

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

4-chloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-amine

InChI

InChI=1S/C7H8ClN3O/c8-6-4-1-2-12-3-5(4)10-7(9)11-6/h1-3H2,(H2,9,10,11)

InChI Key

YHXLJBKTWWITRO-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1C(=NC(=N2)N)Cl

Origin of Product

United States

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